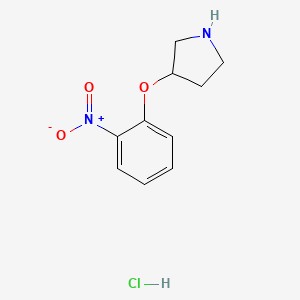

3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Descripción

3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 2-nitrophenoxy substituent and a hydrochloride salt. Its molecular formula is C₁₀H₁₃ClN₂O₃, with a molecular weight of 244.67 g/mol . The compound is primarily utilized in pharmaceutical research and development as a synthetic intermediate, enabling the construction of complex molecules through functional group transformations . Notably, enantiomeric forms exist, such as the (R)-enantiomer (CAS: 1286207-33-7), which may exhibit distinct stereochemical properties in biological systems .

Key physicochemical data (e.g., melting point, solubility) remain largely unreported, but the compound is stable under normal handling conditions. It decomposes upon heating, releasing hazardous gases such as hydrogen chloride (HCl) and nitrogen oxides (NOₓ) .

Propiedades

IUPAC Name |

3-(2-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGSGDMXNWCTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Nucleophilic Aromatic Substitution

- Reactants: 2-chloronitrophenol (or 2-nitrophenol derivative with a leaving group) and pyrrolidine

- Solvent: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dioxane are preferred to enhance nucleophilicity and solubility

- Base: A mild base may be added to deprotonate the phenol and facilitate substitution, although in some cases pyrrolidine itself acts as the nucleophile and base

- Temperature: Ambient to reflux temperatures (35–80 °C) depending on reactivity and solvent boiling point

- Time: Several hours to overnight stirring to ensure complete reaction

The reaction proceeds via displacement of the halogen (chlorine) by the pyrrolidine nitrogen, forming the 3-(2-nitrophenoxy)pyrrolidine intermediate.

Step 2: Formation of Hydrochloride Salt

- After completion, the reaction mixture is treated with hydrochloric acid to protonate the pyrrolidine nitrogen, forming the hydrochloride salt.

- The product is then isolated by filtration or crystallization, often from solvents such as ethyl acetate or diethyl ether.

- Purification may involve washing with saturated aqueous ammonium sulfate or similar salts to remove impurities, followed by drying and recrystallization.

Alternative Synthetic Routes and Related Preparations

While direct SNAr is the primary method, related pyrrolidine derivatives are sometimes prepared via multi-step sequences involving protection, alkylation, and cyclization steps. For example:

- Silyl Protection and Cyclization: Starting from amino-hydroxy acids, silylating agents protect hydroxyl groups, followed by cyclization and alkylation with halide derivatives under inert conditions.

- Hydrolysis and Amine Treatment: Removal of protecting groups and treatment with ammonia or substituted amines yields pyrrolidine derivatives.

- These methods, although more complex, allow for structural variations and functional group tolerance.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloronitrophenol + pyrrolidine | Acetonitrile, DMF | 35–80 °C (reflux) | 6–24 hours | Polar aprotic solvent facilitates SNAr |

| Salt formation | Addition of HCl (aqueous or gas) | Ethyl acetate | Ambient | 1–2 hours | Forms hydrochloride salt for isolation |

| Purification | Washing with saturated ammonium sulfate solution | Ethyl acetate/ether | Ambient | Until pure | Removes impurities, improves purity |

Research Findings and Characterization

- The identity and purity of this compound are confirmed by melting point determination, spectral analysis (NMR, IR, MS), and chromatographic techniques.

- Melting points typically range within narrow bands, indicating crystalline purity.

- Spectral data confirm the substitution pattern and the presence of the pyrrolidine ring and nitrophenoxy group.

- The hydrochloride salt form enhances stability and handling properties, which is crucial for further applications in medicinal chemistry or materials science.

Summary and Expert Notes

- The preparation of this compound is efficiently achieved via nucleophilic aromatic substitution of 2-chloronitrophenol with pyrrolidine.

- Reaction conditions favor polar aprotic solvents and mild heating to optimize yield and purity.

- The hydrochloride salt form is generally isolated for better stability and ease of purification.

- Alternative multi-step synthetic routes exist but are more complex and generally reserved for derivatives or analogues with additional functionalization.

- Characterization data support the reproducibility and reliability of these preparation methods.

Aplicaciones Científicas De Investigación

3-(2-Nitrophenoxy)pyrrolidine hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-nitrophenoxy)pyrrolidine hydrochloride with analogs differing in substituents, linker groups, or functional moieties.

Structural and Functional Variations

Table 1: Key Structural and Functional Differences

Key Observations:

- Electron-Withdrawing Groups: The nitro group in this compound enhances electrophilicity, facilitating nucleophilic aromatic substitution. Bromine in the 4-bromo analog (CAS: 1219976-31-4) further increases reactivity for cross-coupling reactions .

- Lipophilicity: The trifluoromethyl group in 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl improves membrane permeability, a critical factor in central nervous system (CNS) drug design .

- Protective Groups: The Boc (tert-butoxycarbonyl) group in 3-(Boc-amino)pyrrolidine hydrochloride protects amines during multi-step syntheses, enabling controlled deprotection in peptide chemistry .

Actividad Biológica

Overview

3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a compound with the molecular formula C10H13ClN2O3. It features a pyrrolidine ring substituted with a 2-nitrophenoxy group, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This compound is primarily explored for its potential biological activities, particularly its interactions with specific receptors and its effects on microbial growth.

The biological activity of this compound is largely attributed to the presence of the nitro group, which can participate in redox reactions. The pyrrolidine ring may interact with various enzymes and receptors, modulating biological pathways and leading to specific physiological effects. Preliminary studies suggest that this compound could influence metabolic pathways, potentially affecting energy homeostasis through interactions with melanocortin receptors .

Antimicrobial Properties

Recent research has highlighted the antibacterial and antifungal activities of pyrrolidine derivatives, including this compound. In vitro studies have shown that various pyrrolidine derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (µM) against Bacteria | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 4.69 (B. subtilis) | Antibacterial |

| 1,3-Dipyrrolidinobenzene | No activity | Antibacterial |

| 3,5-Dicyano pyridine-2-one | TBD | Antifungal |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Case Studies

- Melanocortin Receptor Interaction : A study investigated the selectivity of small molecule agonists for melanocortin receptors, where compounds structurally similar to this compound showed selective agonist activity at the melanocortin-3 receptor (MC3R). The results indicated that modifications in the structure could lead to enhanced selectivity and potency .

- Antifungal Activity : Another investigation into pyrrolidine derivatives revealed that certain modifications led to increased antifungal activity against strains like Candida albicans. The presence of electron-withdrawing groups such as nitro was noted to enhance bioactivity .

Research Findings

The exploration of this compound in scientific literature reveals promising avenues for further research:

- Synthesis and Characterization : The synthesis typically involves reacting 2-nitrophenol with pyrrolidine under basic conditions, followed by hydrochloric acid treatment to form the salt.

- Pharmacological Potential : Given its structural properties, this compound is being evaluated for potential therapeutic applications in drug development, particularly in targeting metabolic disorders related to energy regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Nitrophenoxy)pyrrolidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer :

- Nucleophilic Substitution : A common approach involves reacting pyrrolidine derivatives with 2-nitrophenyl electrophiles (e.g., 2-nitrochlorobenzene) under basic conditions. For example, details a related synthesis where 1-(2-chloroethyl)pyrrolidine hydrochloride undergoes nucleophilic substitution with a nitrobenzaldehyde derivative .

- Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of nitro-precursor) and temperature (60–80°C) to improve yield.

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or decomposition (see SDS guidelines in and ) .

- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as nitrophenoxy groups may release NOx under thermal stress .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze via HPLC to detect degradation products .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify pyrrolidine ring protons (δ 1.8–3.5 ppm) and nitrophenoxy aromatic signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]+ ~244.67 m/z) and isotopic pattern matching .

- Purity Assessment : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can enantiomeric purity be ensured for chiral variants like (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients to separate enantiomers .

- Stereochemical Analysis : Perform X-ray crystallography or NOESY NMR to confirm absolute configuration, as seen in related pyrrolidine derivatives ( ) .

- Synthetic Control : Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) during synthesis to minimize racemization .

Q. What experimental strategies address discrepancies in reported hazard classifications (e.g., GHS vs. in-house data)?

- Methodological Answer :

- Data Cross-Validation : Compare SDS from multiple sources (e.g., Kishida Chemical’s "not classified" GHS status in vs. Aaron Chemicals’ NOx hazard warnings in ) .

- In-House Testing : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) if conflicting data exist. For ecological risks, evaluate biodegradability (OECD 301B) and bioaccumulation potential (log P calculations) .

Q. How can researchers evaluate the compound’s stability under diverse experimental conditions (e.g., acidic/basic media)?

- Methodological Answer :

- Conditional Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts (e.g., nitro group reduction to amine).

- Thermal Analysis : Use TGA/DSC to determine melting points and thermal decomposition thresholds ( references similar nitro compounds degrading above 150°C) .

- Mechanistic Insights : Employ DFT calculations to predict reactive sites (e.g., nitrophenoxy group susceptibility to nucleophilic attack) .

Q. What role does this compound play in synthesizing pharmacologically active intermediates?

- Methodological Answer :

- Application Example : describes using analogous pyrrolidine derivatives to synthesize kinase inhibitors (e.g., Pacritinib). Here, the nitrophenoxy group may serve as a leaving group or hydrogen-bond acceptor in target binding .

- Functionalization : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further derivatization (e.g., amide coupling for drug candidates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.